molecular formula C11H16O2S B8717170 Tert-butyl 3-thiophen-2-ylpropanoate

Tert-butyl 3-thiophen-2-ylpropanoate

Cat. No.: B8717170
M. Wt: 212.31 g/mol
InChI Key: MQTXBDYMVLONRJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-thiophen-2-ylpropanoate is an organic compound that features a thienyl group attached to a propanoate moiety with a t-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-thiophen-2-ylpropanoate typically involves the esterification of 3-(2-thienyl)propanoic acid with t-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-thiophen-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: t-Butyl 3-(2-thienyl)propanol.

    Substitution: Brominated or chloromethylated derivatives of the thienyl group.

Scientific Research Applications

Tert-butyl 3-thiophen-2-ylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tert-butyl 3-thiophen-2-ylpropanoate exerts its effects depends on the specific reaction or application. In general, the thienyl group can participate in various chemical reactions due to its electron-rich nature, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, providing access to different functional groups and derivatives.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl 3-(2-furyl)-propanoate: Similar structure but with a furan ring instead of a thienyl ring.

    t-Butyl 3-(2-pyridyl)-propanoate: Contains a pyridine ring instead of a thienyl ring.

    t-Butyl 3-(2-phenyl)-propanoate: Features a phenyl ring instead of a thienyl ring.

Uniqueness

Tert-butyl 3-thiophen-2-ylpropanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other aromatic rings. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the thienyl group is advantageous.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

tert-butyl 3-thiophen-2-ylpropanoate

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-5,8H,6-7H2,1-3H3

InChI Key

MQTXBDYMVLONRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CS1

Origin of Product

United States

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